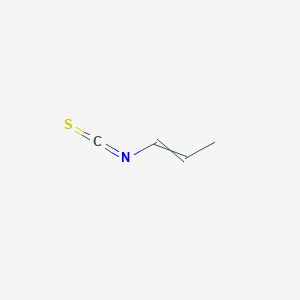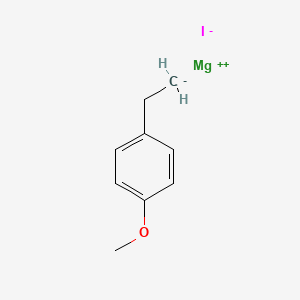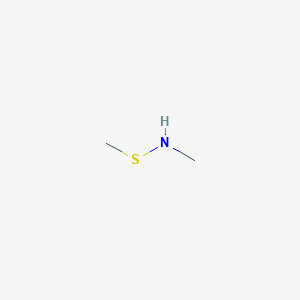![molecular formula C13H12O B14279573 4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene CAS No. 138711-37-2](/img/structure/B14279573.png)
4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene: is a bicyclic compound with the following chemical formula:
C10H14
. It is also known by other names, such as 1-isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene , 2,4(10)-thujadiene , and dehydrosabinene .Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several methods, including cyclization reactions. One common route is the Diels-Alder reaction between cyclopentadiene and cinnamaldehyde. The reaction proceeds under mild conditions and yields the desired bicyclic structure.
Industrial Production::
Chemical Reactions Analysis
Reactivity::
Oxidation: The double bond in the bicyclic system can undergo oxidation reactions.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Oxidation: Epoxides or diols.
- Reduction: Saturated derivatives.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Explored for its pharmacological properties.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with cellular targets and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
138711-37-2 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-(1-phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C13H12O/c1-9(10-5-3-2-4-6-10)11-7-8-12-13(11)14-12/h2-8,12-13H,1H3 |
InChI Key |
BLXYPXPOGBNQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC2C1O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)


![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)


![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)







